N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide
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Overview
Description
N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with ethyl and methyl groups, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethyl and methyl groups are introduced to the quinoline ring through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The final step involves the acylation of the substituted quinoline with phenylacetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with different substituents.
Scientific Research Applications
N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of nucleic acids and proteins.
Pathways Involved: It interferes with the DNA replication and transcription processes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline structure.
Quinacrine: Another antimalarial with a similar mechanism of action.
Flometoquin: A novel quinoline insecticide with unique structural features.
Uniqueness
N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-17-14(2)20(16-11-7-8-12-18(16)21-17)22-19(23)13-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRAOBWNXMFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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